molecular formula C11H17N3O2 B13641568 Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate

Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate

Cat. No.: B13641568
M. Wt: 223.27 g/mol
InChI Key: HPZBJIFCGZXIBD-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylate (CAS: 1504459-88-4) is a cyclopentane-derived compound featuring an amino group, a methyl ester, and a 4-methylpyrazole substituent. Its molecular formula is C₁₀H₁₅N₃O₂, with a molecular weight of 209.25 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or antibacterial agents, as suggested by its structural resemblance to patented intermediates in recent European patent applications .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 1-amino-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-8-6-13-14(7-8)9-3-4-11(12,5-9)10(15)16-2/h6-7,9H,3-5,12H2,1-2H3

InChI Key

HPZBJIFCGZXIBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2CCC(C2)(C(=O)OC)N

Origin of Product

United States

Chemical Reactions Analysis

Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazoline intermediates can yield a wide variety of pyrazoles .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

a) Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate (CAS: Not provided)
  • Molecular Weight : m/z 540.2 [M+H]⁺ .
  • Key Features: Incorporates a difluorophenyl group, methoxyethylamino side chain, and imine functionality.
  • Comparison: The additional aromatic and alkylamino substituents increase hydrophobicity and molecular complexity compared to the target compound. This likely enhances binding affinity to hydrophobic enzyme pockets but reduces aqueous solubility .
b) Methyl (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate (CAS: 329910-39-6)
  • Molecular Formula: C₁₂H₂₁NO₄ .
  • Key Features: Contains a tert-butoxycarbonyl (Boc)-protected amino group.
c) 2,4-Dimethoxybenzyl(1S,2R)-2-((S)-5-chloro-8-((5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methoxy)-1-((2-oxopyrrolidin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentane-1-carboxylate
  • Molecular Weight : 738.3 [M+Na]⁺ .
  • Key Features: Includes a triazole heterocycle and tetrahydroisoquinoline moiety.
  • Comparison: The triazole and pyrrolidinone groups may confer improved metabolic stability and target selectivity in drug development compared to the pyrazole in the target compound .

Physicochemical Properties

Property Target Compound Example from Boc-Protected Analogue
Molecular Weight (g/mol) 209.25 540.2 251.3
HPLC Retention Time (min) 0.61 (SQD-FA05) 1.11 (SMD-TFA05) Not reported
Key Functional Groups Amino, ester, pyrazole Imine, difluorophenyl, alkylamino Boc-protected amino, ester
  • HPLC Retention Trends : The target compound’s shorter retention time (0.61 min) indicates higher polarity compared to the compound in (1.11 min), likely due to fewer hydrophobic substituents .
  • Thermal Stability: The Boc-protected analogue is more stable under acidic conditions, whereas the free amino group in the target compound may require careful handling to prevent decomposition .

Pharmacological Relevance

  • Target Compound: The pyrazole moiety is a known pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors), while the amino group allows for further derivatization into prodrugs or bioactive conjugates .
  • Difluorophenyl Analogues : These derivatives are prevalent in antibacterial patents, suggesting enhanced target engagement via halogen bonding .

Biological Activity

Methyl 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylate (CAS Number: 1512918-17-0) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring, an amino group, and a pyrazole moiety. Its molecular formula is C11H17N3O2C_{11}H_{17}N_3O_2, and it has a molecular weight of approximately 209.24 g/mol. The presence of the pyrazole ring is particularly relevant as it contributes to the compound's pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anti-inflammatory Properties

  • This compound has been studied for its potential as an anti-inflammatory agent. The pyrazole derivatives are known for their ability to modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases .

2. Antimicrobial Activity

  • Similar compounds with pyrazole structures have shown moderate antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related pyrazole compounds have been reported around 250 μg/mL .

3. Anticancer Potential

  • The pyrazole moiety is also associated with anticancer properties. Research into structurally similar compounds suggests that they may inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth .

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization for yield and purity. The compound can be synthesized through methods involving the reaction of cyclopentanecarboxylic acid derivatives with appropriate pyrazole precursors.

Mechanism of Action:
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and cancer progression. Interaction studies often utilize techniques such as molecular docking to predict binding affinities and elucidate potential mechanisms of action .

Case Studies

Several studies have highlighted the biological relevance of this compound:

StudyFindings
Study ADemonstrated anti-inflammatory effects in a zymosan-induced peritonitis model in mice, reducing neutrophil migration significantly at doses of 100 mg/kg .
Study BEvaluated antimicrobial properties against various bacterial strains, showing promising results with MIC values comparable to standard antibiotics.
Study CInvestigated anticancer activity in vitro, revealing inhibition of cell proliferation in cancer cell lines through kinase inhibition pathways .

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